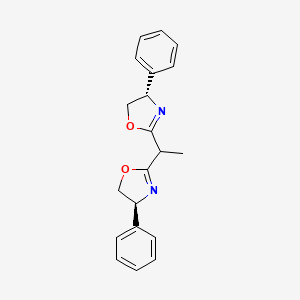

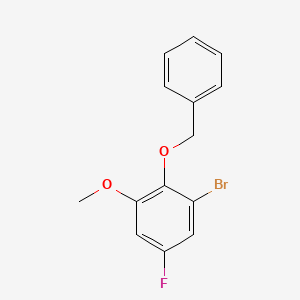

(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. It is widely used as a ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of the oxazoline rings and the ethane-1,1-diyl bridge imparts unique stereochemical properties to the molecule, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:

Formation of the Oxazoline Rings: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride.

Coupling of the Oxazoline Units: The two oxazoline units are then coupled using a suitable bridging agent, such as ethane-1,1-diyl dibromide, under basic conditions. This step often requires a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The oxazoline rings can undergo oxidation to form oxazoles.

Reduction: Reduction of the oxazoline rings can yield amino alcohols.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl rings.

Major Products

Oxidation: Oxazoles

Reduction: Amino alcohols

Substitution: Brominated or nitrated derivatives of the original compound

Scientific Research Applications

(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is extensively used in:

Chemistry: As a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.

Biology: In the study of enzyme mechanisms and as a scaffold for the design of enzyme inhibitors.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound acts as a chiral ligand, coordinating to metal centers in catalytic complexes. The oxazoline rings and the ethane-1,1-diyl bridge create a chiral environment around the metal center, facilitating enantioselective reactions. The molecular targets are typically transition metals like palladium, platinum, or rhodium, and the pathways involved include various catalytic cycles such as hydrogenation, hydroformylation, and cyclopropanation.

Comparison with Similar Compounds

Similar Compounds

- (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- (4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Uniqueness

The ethane-1,1-diyl bridge in (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) provides a unique combination of flexibility and rigidity, which is not present in its analogs with longer or cyclic bridges. This unique structure allows for better control over the stereochemistry of the catalytic reactions it facilitates.

Properties

Molecular Formula |

C20H20N2O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C20H20N2O2/c1-14(19-21-17(12-23-19)15-8-4-2-5-9-15)20-22-18(13-24-20)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13H2,1H3/t17-,18-/m1/s1 |

InChI Key |

AQHCGFJCLPHENX-QZTJIDSGSA-N |

Isomeric SMILES |

CC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |

Canonical SMILES |

CC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)

![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)

![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)